molecular formula C21H13Cl3N2O2 B14963228 3,4-Dichloro-N-[4-chloro-3-(5-methyl-2-benzoxazolyl)phenyl]benzamide

3,4-Dichloro-N-[4-chloro-3-(5-methyl-2-benzoxazolyl)phenyl]benzamide

Cat. No.: B14963228
M. Wt: 431.7 g/mol
InChI Key: VAAAGYZIZJJDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichloroaniline, which is then subjected to a series of reactions to introduce the benzoxazole ring and the amide linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of chlorine atoms, benzoxazole ring, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H13Cl3N2O2

Molecular Weight

431.7 g/mol

IUPAC Name

3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-2-7-19-18(8-11)26-21(28-19)14-10-13(4-6-15(14)22)25-20(27)12-3-5-16(23)17(24)9-12/h2-10H,1H3,(H,25,27)

InChI Key

VAAAGYZIZJJDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.